3-Ethoxy-4-methoxytoluene
Overview
Description
3-Ethoxy-4-methoxytoluene is an organic compound with the molecular formula C10H14O2. It is a derivative of toluene, featuring both ethoxy and methoxy functional groups attached to the benzene ring. This compound is used as a building block in the synthesis of other chemicals and serves as a research chemical and reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methoxytoluene typically involves the alkylation of 4-methoxytoluene with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-methoxybenzaldehyde or 3-ethoxy-4-methoxybenzoic acid.
Reduction: Formation of simpler hydrocarbons like ethylbenzene derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Ethoxy-4-methoxytoluene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a reagent in biochemical assays and studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxytoluene involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups influence the compound’s reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, affecting the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxytoluene (2-Methylanisole): Features a methoxy group at the ortho position relative to the methyl group.
3-Methoxytoluene (3-Methylanisole): Features a methoxy group at the meta position relative to the methyl group.
4-Methoxytoluene (4-Methylanisole): Features a methoxy group at the para position relative to the methyl group.
Uniqueness
3-Ethoxy-4-methoxytoluene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its simpler methoxytoluene analogs. This dual substitution pattern allows for more diverse chemical transformations and applications .
Properties
IUPAC Name |
2-ethoxy-1-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCGPXAPUFTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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